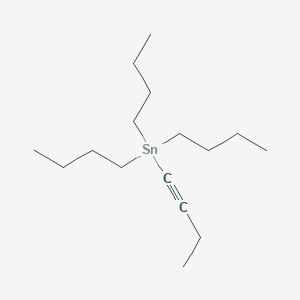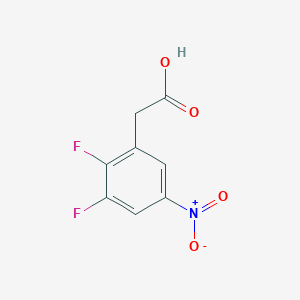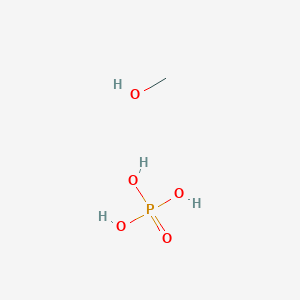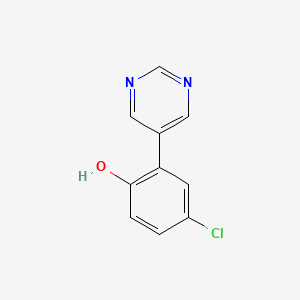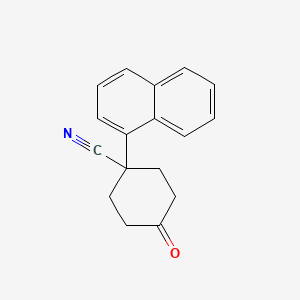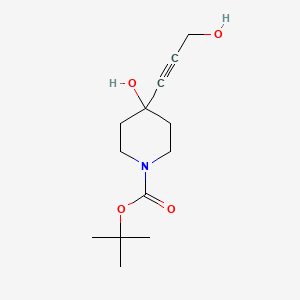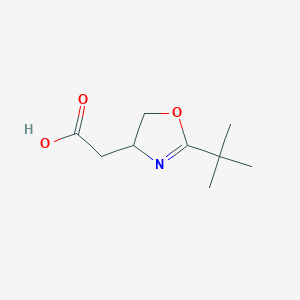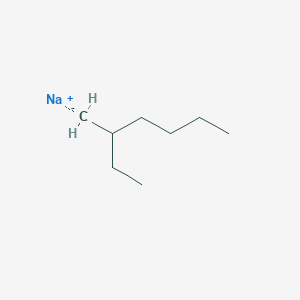
sodium;3-methanidylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;3-methanidylheptane is an organometallic compound with the chemical formula C8H17Na. It is derived from 2-ethylhexan-1-ol, a branched eight-carbon alcohol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: sodium;3-methanidylheptane is typically synthesized through the reaction of 2-ethylhexan-1-ol with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C8H17OH+Na→C8H17Na+21H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of the alcohol to the sodium alkoxide.
Industrial Production Methods: In industrial settings, the production of sodium 2-ethylhexan-1-ide involves large-scale reactors where 2-ethylhexan-1-ol is continuously fed into a reactor containing molten sodium. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: sodium;3-methanidylheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: It can reduce carbonyl compounds in the presence of hydrogen gas.
Substitution: It reacts with alkyl halides under mild conditions to form new carbon-carbon bonds.
Major Products:
Oxidation: 2-ethylhexanoic acid.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: New alkylated products.
Wissenschaftliche Forschungsanwendungen
sodium;3-methanidylheptane has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of sodium 2-ethylhexan-1-ide involves its ability to donate electrons and act as a nucleophile. It targets electrophilic centers in molecules, facilitating various chemical transformations. The molecular pathways involved include the formation of carbon-carbon and carbon-oxygen bonds through nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
- Sodium methoxide (CH3ONa)
- Sodium ethoxide (C2H5ONa)
- Sodium tert-butoxide (C4H9ONa)
Comparison: sodium;3-methanidylheptane is unique due to its branched structure, which imparts different steric and electronic properties compared to linear alkoxides like sodium methoxide and sodium ethoxide. This branching can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Eigenschaften
CAS-Nummer |
54546-37-1 |
|---|---|
Molekularformel |
C8H17Na |
Molekulargewicht |
136.21 g/mol |
IUPAC-Name |
sodium;3-methanidylheptane |
InChI |
InChI=1S/C8H17.Na/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
JOZGELVITUSFFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC([CH2-])CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


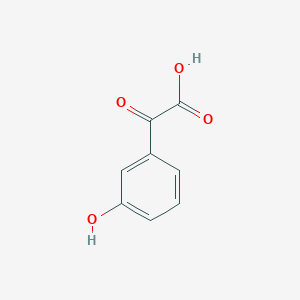
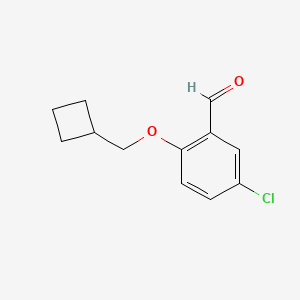
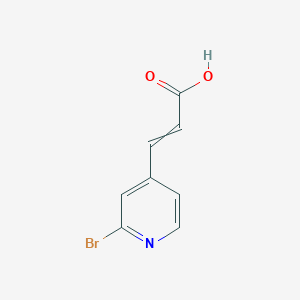
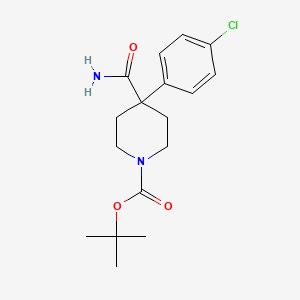

![7-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8523364.png)

